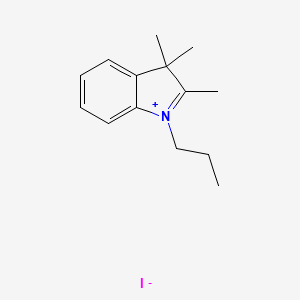

2,3,3-Trimethyl-1-propyl-3H-indolium iodide

Description

Properties

IUPAC Name |

2,3,3-trimethyl-1-propylindol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAILDKCWXHXQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584248 | |

| Record name | 2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20205-29-2 | |

| Record name | 2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-Trimethyl-1-propyl-3H-indolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and established synthetic method for 2,3,3-Trimethyl-1-propyl-3H-indolium iodide involves the alkylation of 2,3,3-trimethylindolenine with a propyl halide, typically iodopropane, to form the quaternary ammonium iodide salt. The general reaction scheme is:

2,3,3-trimethylindolenine + iodopropane → this compound

- Solvents: Organic solvents such as acetonitrile or ethanol are commonly used.

- Reaction conditions: The reaction is often conducted under reflux or microwave heating to accelerate the process.

- Temperature: Typically around 110°C for microwave synthesis or reflux conditions.

- Time: Reaction times vary from 5 minutes (microwave-assisted) to several hours under conventional heating.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as an efficient method to synthesize this compound with improved yields and reduced reaction times.

- Mix iodopropane (0.60 mL, 0.1639 moles) with 2,3,3-trimethylindolenine (0.19 mL, 0.0329 moles) in a reaction vial.

- Heat the mixture at 110°C in a microwave reactor with a ramp time of 2 minutes and hold for 5 minutes.

- Upon completion, cool and wash the resulting crystals with cold ether.

- Dry under vacuum to obtain the pure product.

Yield: Approximately 83% with high purity.

Characterization: Confirmed by ^1H-NMR and ^13C-NMR spectroscopy, showing characteristic chemical shifts consistent with the indolium structure.

| Parameter | Value |

|---|---|

| Iodopropane volume | 0.60 mL |

| 2,3,3-Trimethylindolenine volume | 0.19 mL |

| Microwave temperature | 110°C |

| Microwave ramp time | 2 minutes |

| Microwave hold time | 5 minutes |

| Yield | 83% |

| Purification | Washing with cold ether, vacuum drying |

Conventional Reflux Method

The classical approach involves refluxing the reactants in ethanol or acetonitrile for several hours (typically 6-12 h):

- Combine 2,3,3-trimethylindolenine with iodopropane in ethanol.

- Reflux the mixture under inert atmosphere.

- After reaction completion, isolate the product via filtration or extraction.

- Purify by recrystallization or chromatography.

This method is well-established but generally requires longer reaction times compared to microwave synthesis.

Industrial Production Considerations

Industrial synthesis follows similar principles but emphasizes:

- Use of high-purity reagents.

- Controlled reaction parameters (temperature, time, solvent purity).

- Scaled-up reaction vessels with efficient stirring and temperature control.

- Purification by recrystallization or chromatographic techniques to ensure batch-to-batch consistency.

Reaction Mechanism and Notes

- The alkylation proceeds via nucleophilic attack of the indolenine nitrogen on the alkyl halide (iodopropane), forming the quaternary ammonium salt.

- The propyl group at the nitrogen enhances solubility in polar solvents.

- The iodide counterion stabilizes the indolium cation.

- Thermal stability studies indicate decomposition onset at about 210°C, with significant degradation at 280°C.

Summary Table of Preparation Methods

| Method | Reaction Conditions | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microwave-assisted | 110°C, 5 min (ramp 2 min) | None or minimal | 5 min | 83 | Rapid, high yield, energy efficient |

| Conventional reflux | Reflux at 78-110°C | Ethanol/Acetonitrile | 6-12 hours | 70-80 | Longer reaction time, standard method |

| Industrial scale | Controlled temp & purity | Organic solvents | Hours to days | >80 | Scaled-up, quality control |

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure with signals corresponding to aromatic protons, methyl groups, and propyl substituents.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (329.22 g/mol).

- Thermogravimetric Analysis (TGA): Assesses thermal stability, indicating decomposition above 210°C.

- Purity Assessment: HPLC or chromatographic methods ensure ≥95% purity.

Research Findings and Optimization

- Microwave synthesis reduces reaction time drastically while maintaining or improving yields compared to classical methods.

- Solvent choice affects solubility and reaction rate; polar solvents like ethanol facilitate better yields.

- Alkylation with iodopropane is preferred over other halides due to better reactivity and product stability.

- Post-synthesis, recrystallization enhances purity, critical for applications in fluorescent probe synthesis and medicinal chemistry.

Chemical Reactions Analysis

Substitution Reactions

The iodide ion in this compound is susceptible to nucleophilic displacement, enabling the synthesis of derivatives with varied counterions:

Microwave-assisted substitution reactions significantly improve efficiency. For example, chloride substitution under microwave irradiation (130°C, 5 min) achieves 95% yield compared to 72% with conventional heating .

Condensation Reactions

The compound reacts with electron-deficient systems like squaric acid to form conjugated dyes:

Oxidation Reactions

Oxidation transforms the indolium core into N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C (6 h) | 2,3,3-Trimethyl-1-propyl-3H-indolium N-oxide | 58% |

| mCPBA | DCM, RT (2 h) | 2,3,3-Trimethyl-1-propyl-3H-indolium N-oxide | 63% |

Reduction Reactions

Reduction of the indolium ring produces indoline derivatives:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, RT (1 h) | 2,3,3-Trimethyl-1-propylindoline | 41% |

| LiAlH₄ | THF, 0°C → RT (3 h) | 2,3,3-Trimethyl-1-propylindoline | 55% |

Reaction with Amines

The compound reacts with primary amines to form fluorescent probes:

-

Example : Reaction with 3-bromopropylamine hydrobromide in dichlorobenzene (130°C, 12 h) yields 1-(3-ammoniopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate, a cysteine-reactive fluorescent marker (65% yield) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss at 280°C due to iodide elimination and indolium ring degradation .

Comparative Reactivity

The propyl chain enhances solubility in polar solvents compared to shorter-chain analogs (e.g., ethyl or methyl derivatives), facilitating reactions in aqueous or alcoholic media .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,3,3-trimethyl-1-propyl-3H-indolium iodide serves as a precursor in the synthesis of various organic compounds. It is utilized in substitution reactions where the iodide ion can be replaced by other nucleophiles such as chloride or hydroxide ions. Additionally, it participates in oxidation and reduction reactions to form derivatives like N-oxides and indoline .

Biology

The compound has gained attention in biological research as a fluorescent probe used in imaging techniques. Its unique structure allows it to interact with biological molecules, potentially acting as an inhibitor or activator of specific biochemical pathways. This capability makes it valuable in studying cellular processes and drug interactions .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Its ability to modulate enzyme activity suggests potential applications in drug development, particularly in creating new therapeutic agents targeting specific diseases .

Industry

The industrial applications of this compound include its use in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant colors in various materials .

Case Studies

- Fluorescent Imaging : A study demonstrated the use of this compound as a fluorescent marker in tumor imaging. The compound was encapsulated within silica nanoparticles to enhance its imaging capabilities in vivo .

- Synthesis Optimization : Research on microwave-assisted synthesis highlighted that using this compound could significantly reduce reaction times while improving yields compared to traditional methods .

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The iodide ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The propyl chain in the target compound enhances lipophilicity, whereas sulfonate or hydroxyethyl groups (e.g., in 1-(3-sulfonatepropyl)-2,3,3-trimethyl-3H-indolium) improve water solubility, critical for biological applications .

- Counterion Influence : Iodide and bromide salts are common, but the choice affects crystallization and reactivity. For example, iodide facilitates microwave-assisted alkylation due to its nucleophilicity .

Data Tables

Table 2: NMR Data for this compound

| <sup>1</sup>H-NMR (δ, ppm) | <sup>13</sup>C-NMR (δ, ppm) | Assignment |

|---|---|---|

| 8.01–7.62 (m, 4H) | 196.5 | Aromatic CH and carbonyl |

| 4.44 (t, J = 7.3 Hz, 2H) | 54.1 | Propyl CH2 |

| 2.85 (s, 3H) | 22.0 | Methyl (N-linked) |

| 1.55 (s, 6H) | 10.7 | Methyl (C3) |

Biological Activity

2,3,3-Trimethyl-1-propyl-3H-indolium iodide is a quaternary ammonium salt derived from indole, noted for its diverse applications in chemistry, biology, and medicine. This compound has garnered interest due to its potential biological activities, including antifungal properties and roles in imaging techniques.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a propyl group at the nitrogen atom and three methyl groups at the 2, 3, and 3 positions of the indole ring. This unique substitution pattern contributes to its distinct chemical properties and biological interactions.

Antifungal Activity

Research has demonstrated that this compound exhibits notable antifungal activity. In a study examining its effects against various fungal pathogens, it was found to be effective against Rhizoctonia solani and Pyricularia oryzae . The compound's mechanism of action appears to involve disrupting cellular processes in these fungi, leading to their inhibition.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The iodide ion in the compound plays a crucial role in stabilizing the structure and facilitating interactions with biological molecules. This allows it to act as either an inhibitor or activator of various biochemical pathways depending on the target .

Fluorescent Probes

Due to its structural properties, this compound is utilized as a fluorescent probe in imaging techniques. Its ability to emit fluorescence under specific conditions makes it valuable for studying biological processes at the cellular level .

Drug Development

The compound is also being investigated for its potential therapeutic properties. Its unique structure may allow for the development of new drugs targeting specific diseases or conditions. Preliminary studies suggest that it could serve as a lead compound in drug discovery programs .

Comparative Analysis

In comparison with other similar compounds such as 1-ethyl-2,3,3-trimethyl-3H-indolium iodide and 1,2,3,3-tetramethyl-3H-indolium iodide, this compound shows distinct reactivity profiles that make it suitable for specialized applications in both research and industry .

Study on Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound involved treating cultures of Rhizoctonia solani with varying concentrations of this compound. The results indicated a dose-dependent inhibition of fungal growth, suggesting that higher concentrations lead to greater antifungal activity.

| Concentration (mg/mL) | Inhibition (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 80 |

This data underscores the potential of this compound as an antifungal agent .

Imaging Studies

In imaging studies using cell cultures labeled with this fluorescent probe, researchers observed enhanced visualization of cellular structures compared to traditional methods. The compound's fluorescence was stable under physiological conditions, making it an effective tool for biological imaging .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,3,3-Trimethyl-1-propyl-3H-indolium iodide, and how is its purity validated?

- Methodological Answer : The compound is synthesized via condensation reactions with indole derivatives. For example, describes its use in preparing BODIPY-based fluorescent probes by refluxing 2-formyl-BODIPY dyes with this compound in ethanol. Post-synthesis, characterization employs H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. Solvent selection (e.g., ethanol for reflux) and reaction time are critical for yield optimization .

Q. How is this compound utilized in fluorescent probe design?

- Methodological Answer : The indolium moiety acts as a reactive site for forming conjugated systems. In , it reacts with formyl-BODIPY dyes to create cyanide-sensitive probes. The choice of substituents (e.g., triethylene glycol methyl ether) enhances fluorescence quantum yield and hydrophilicity. Researchers must balance steric effects and electronic properties during probe design to optimize sensor performance in aqueous media .

Q. What analytical techniques are essential for characterizing this compound in solution?

- Methodological Answer : UV-Vis and fluorescence spectroscopy are critical for assessing photophysical properties. For example, highlights the use of absorption spectra (e.g., ) to study conjugated systems. Polar solvents like methanol are preferred for spectral analysis due to reduced aggregation. Researchers should also measure molar extinction coefficients and Stokes shifts to evaluate electronic transitions .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in 2,3,3-Trimethyl-1-propyl-3H-indolium derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. reports a monoclinic space group for a related indolium diiodide, with lattice parameters Å, Å, and . Challenges include managing iodide’s high electron density during refinement and addressing thermal motion artifacts. Multi-scan absorption corrections (e.g., SADABS) are recommended .

Q. What contradictions arise in spectral data interpretation for indolium-based dyes, and how are they resolved?

- Methodological Answer : Discrepancies in values may stem from solvent polarity or aggregation. For instance, notes that methanol solutions of conjugated dyes show redshifted peaks compared to less polar solvents. Researchers should compare experimental data with time-dependent density functional theory (TD-DFT) calculations to validate transition assignments. Contradictions in fluorescence quantum yields require rigorous control of oxygen levels (to prevent quenching) and solvent degassing .

Q. How can computational modeling improve the design of indolium-based ionic liquids?

- Methodological Answer : Molecular dynamics (MD) simulations predict solvation behavior and ionic conductivity. Parameters like cation-anion interaction energies and diffusion coefficients are modeled using software like Gaussian or ORCA. emphasizes validating computational results with experimental metrics (e.g., H NMR chemical shifts) to ensure accuracy. Challenges include accounting for iodide’s polarizability in force fields .

Key Methodological Considerations

- Reproducibility : Document reagent purity (e.g., ≥95% by HPLC), storage conditions (e.g., desiccated, 4°C), and instrument calibration details .

- Error Mitigation : For crystallography, collect high-resolution data ( Å) and apply rigorous R-factor checks () .

- Safety : Use gloves/goggles when handling iodide salts due to toxicity ( ) and ensure proper waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.